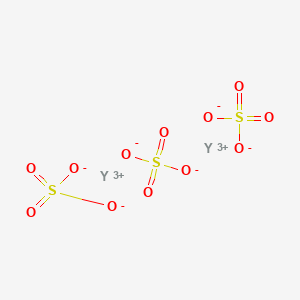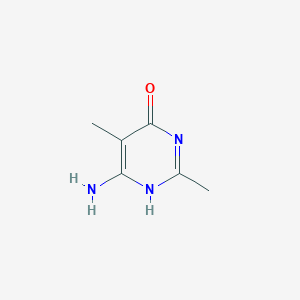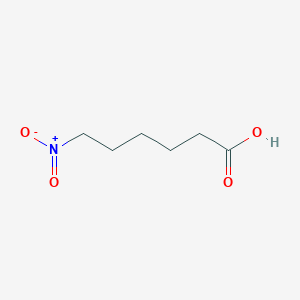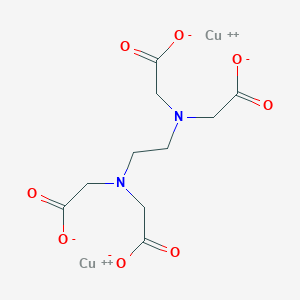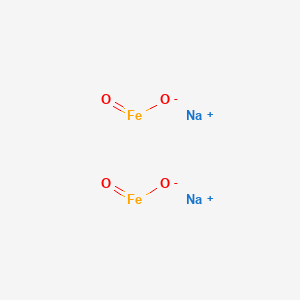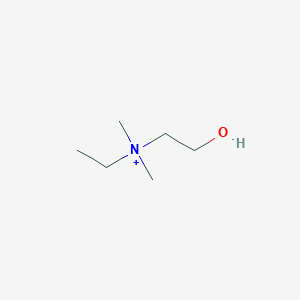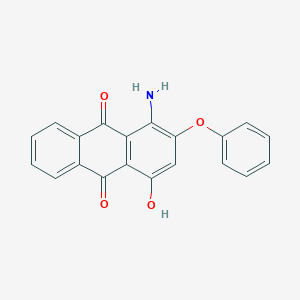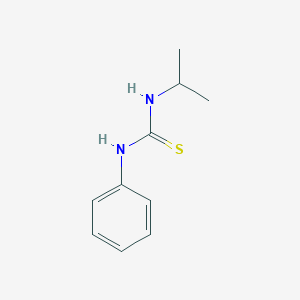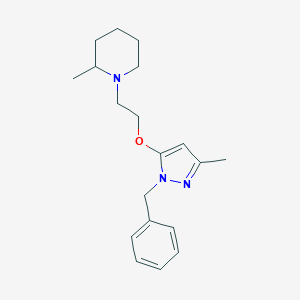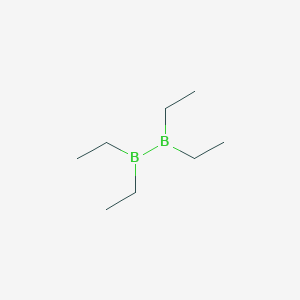
Tetraethyldiborane
Vue d'ensemble
Description
This would typically include the compound’s systematic name, other names or synonyms it might be known by, its molecular formula, and its structure .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized . It may also include the yield and purity of the product obtained.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves detailing properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Boron–Boron Double Bond Research : A study by Nöth, Knizek, and Ponikwar (1999) described the creation of mixed tetraaminodiborane(4) compounds, which form diborate anions with a boron–boron double bond upon reduction. These compounds, isoelectronic with tetraaminoethylenes, are expected to be useful as electron-transfer reagents (Nöth, Knizek, & Ponikwar, 1999).
Electrolyte Additives in Batteries : Wang Zaisheng et al. (2016) reported that Triethylborate improves the electrochemical performances of LiNi1/3Co1/3Mn1/3O2 cathodes in lithium-ion batteries, especially at high voltages (Wang Zaisheng et al., 2016).
Radical Initiator in Chemical Reactions : Jiao and Adams (2015) discussed the role of Triethylborane as a radical initiator in various chemical reactions and as an ignition source for jet and rocket engines (Jiao & Adams, 2015).
Ion Transport in Lipid Bilayers : Andersen and Fuchs (1975) studied Tetraphenylborate-induced current transients in lipid bilayers, which is significant for understanding ion movement in biological membranes (Andersen & Fuchs, 1975).
Hydrogen Storage Materials : Züttel, Borgschulte, and Orimo (2007) investigated tetrahydroborates as potential hydrogen storage materials due to their high hydrogen density, relevant for mobile applications (Züttel, Borgschulte, & Orimo, 2007).
Catalytic Asymmetric Alkylation of Aldehydes : Ukon and Harada (2008) demonstrated the use of Triethylborane in the asymmetric alkylation of aldehydes using a titanium(IV) catalyst, highlighting its potential in synthetic chemistry (Ukon & Harada, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethylboranyl(diethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMCCCPYLSETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(CC)CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20B2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445931 | |
| Record name | TETRAETHYLDIBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyldiborane | |
CAS RN |
12081-54-8 | |
| Record name | TETRAETHYLDIBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




